1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)prop-2-en-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Claisen-Schmidt condensation reaction to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various biological activities.
Curcumin: A well-known compound with a similar structure, widely studied for its anti-inflammatory and antioxidant properties.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)prop-2-en-1-one is unique due to the presence of methoxy groups on both phenyl rings, which may influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other similar compounds.
Properties
CAS No. |
62080-95-9 |
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Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-12(23-16-8-6-5-7-14(16)20-2)18(19)13-9-10-15(21-3)17(11-13)22-4/h5-11H,1H2,2-4H3 |
InChI Key |
HXKVUFNPERLCTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=C)OC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
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